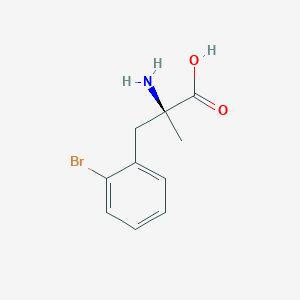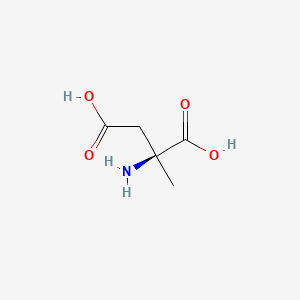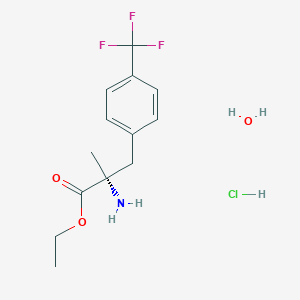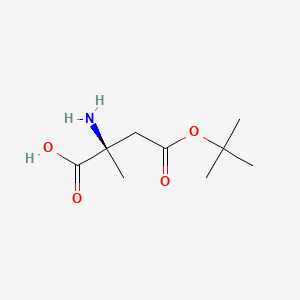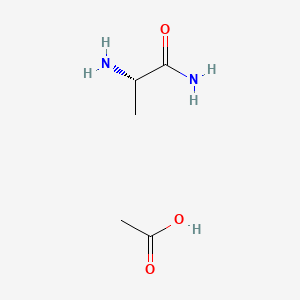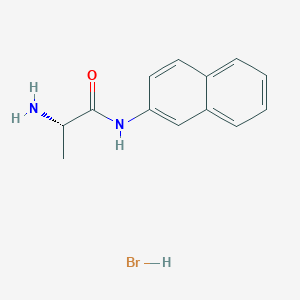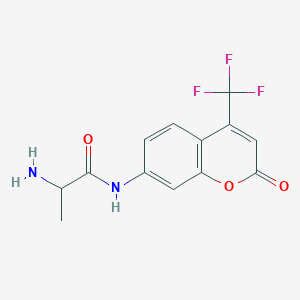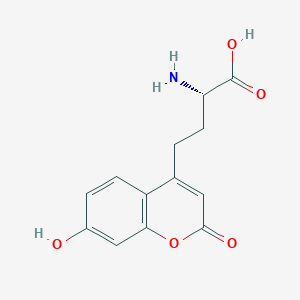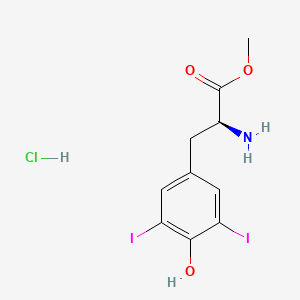
Benzoyl-D-threonine methyl ester
Vue d'ensemble
Description
“Benzoyl-D-threonine methyl ester” is a compound derived from carboxylic acids1. It is a type of ester, where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group1. The molecular formula of “Benzoyl-D-threonine methyl ester” is C12H15NO42 and its molecular weight is 237.25 g/mol2.
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways3. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid3. Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid3.
Molecular Structure Analysis
The molecular structure of “Benzoyl-D-threonine methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H34.
Chemical Reactions Analysis
Esters, including “Benzoyl-D-threonine methyl ester”, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water5. This reaction can be catalyzed by either an acid or a base5. Esters can also be converted to amides via an aminolysis reaction5. Additionally, esters can undergo trans-esterification reactions to form different esters5.
Physical And Chemical Properties Analysis
Esters are derived from carboxylic acids and are neutral compounds1. They often constitute a core building block in complex medicinal compounds1. The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain1.
Applications De Recherche Scientifique
Synthesis of Penicillin Derivatives : Wolfe and Sterzycki (1987) described the synthesis of methyl penicillanate, involving the condensation of D-penicillamine with variations of the synthon RO2CCH2CHO, followed by esterification and Mukaiyama ring closure. This process includes working with an N-benzoyl protecting group, which is a critical step in synthesizing penam and oxapenam ring systems (Wolfe & Sterzycki, 1987).
Conversion into Threonine : Elliott (1948) explored the conversion of DL-N-benzoylallothreonine methyl ester into DL-threonine. This conversion involved using thionyl chloride and hydrolysis of the oxazoline formed. This study contributes to our understanding of the chemical transformations and applications of threonine derivatives (Elliott, 1948).
Asymmetric Synthesis of Arylacetates : Park et al. (2014) investigated the N-Benzoyl-L-threonine-isopropyl-ester-mediated crystallization-induced dynamic resolution of α-bromo arylacetates. This technique was used for the asymmetric preparation of α-thio and α-oxy arylacetates, demonstrating the application of benzoyl-threonine derivatives in asymmetric synthesis (Park et al., 2014).
Oxidation to Oxamate Derivatives : Stachulski (1982) studied the oxidation of benzyloxycarbonyl threonine and serine methyl esters, leading to the formation of the same N-protected methyl oxamate. This shows the potential for creating new derivatives through selective oxidation (Stachulski, 1982).
Enzyme Inhibition Studies : The synthesis and evaluation of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, as reported by Piper et al. (1982), involve the use of N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester. This study is significant in understanding the role of benzoyl-threonine derivatives in inhibiting folate metabolism (Piper et al., 1982).
Safety And Hazards
According to the safety data sheet for a similar compound, DL-Threonine methyl ester hydrochloride, precautions should be taken to avoid dust formation and breathing vapors, mist, or gas7. In case of skin contact, it is advised to wash off with soap and plenty of water7. If swallowed, rinse mouth with water7.
Orientations Futures
Esters, including “Benzoyl-D-threonine methyl ester”, have several commercial and synthetic applications6. They are frequently the source of flavors and aromas in many fruits and flowers6. They also make up the bulk of animal fats and vegetable oils6. In the future, the synthesis and applications of esters could be further explored and optimized6.
Propriétés
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286079 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-D-threonine methyl ester | |
CAS RN |
60538-16-1 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60538-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



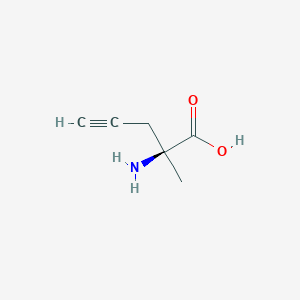
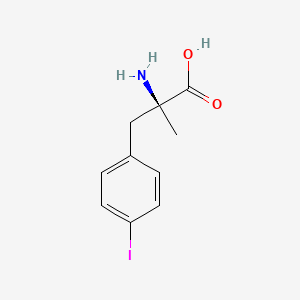
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
